N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a benzo[d][1,4]dioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the pyrimidine ring, which is then functionalized with a trifluoromethyl group. The benzo[d][1,4]dioxine moiety is introduced through a series of condensation reactions. The final step involves the formation of the carboxamide linkage under controlled conditions, often using coupling reagents like EDCI or DCC .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like tyrosine kinases or interact with receptors involved in inflammatory pathways. The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
- 4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxybenzoic acid
- 2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)thioacetamide
Uniqueness
N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide stands out due to its unique combination of a trifluoromethyl-substituted pyrimidine ring and a benzo[d][1,4]dioxine moiety. This structural arrangement imparts distinct electronic and steric properties, enhancing its potential for specific biological activities and applications .
Biological Activity
N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C19H20F3N3O2
- Molecular Weight: 379 Da
Physical Properties:
Property | Value |
---|---|
LogP | 3.28 |
Heavy Atoms Count | 27 |
Rotatable Bonds Count | 5 |
Number of Rings | 3 |
Polar Surface Area (Å) | 64 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Anti-inflammatory and Anticancer Properties
Research indicates that compounds with a 1,4-benzodioxane scaffold exhibit significant anti-inflammatory and anticancer activities. For instance, derivatives of this scaffold have been shown to inhibit pathways critical for tumor growth and inflammation. A study by Vazquez et al. demonstrated that certain benzodioxane derivatives displayed notable anti-inflammatory effects, particularly those with specific substituents at strategic positions on the benzodioxane structure .
Case Study:
A derivative bearing an acetic acid substituent at position 6 was found to have optimal anti-inflammatory activity compared to other regioisomers. Furthermore, compounds like CCT251236, which incorporate the benzodioxane moiety, have been reported as effective inhibitors of the HSF1 pathway, showcasing growth inhibition in ovarian carcinoma models .
The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in cancer progression and inflammation. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Ring: Starting from appropriate precursors, the pyrimidine ring is synthesized via condensation reactions.
- Alkylation: The pyrimidine derivative undergoes alkylation with an ethylating agent.
- Benzodioxane Formation: The final step involves cyclization to form the benzodioxane core followed by carboxamide formation.
Research Findings
Recent studies have highlighted the compound's potential as a lead for new therapeutic agents:
- Antimicrobial Activity: Preliminary screening suggests that derivatives may possess antimicrobial properties suitable for developing new antibiotics.
- Inhibitory Effects on Cancer Cells: In vitro studies indicate that related compounds exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancers .
Properties
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O3/c1-10-8-14(17(18,19)20)23-15(22-10)6-7-21-16(24)13-9-25-11-4-2-3-5-12(11)26-13/h2-5,8,13H,6-7,9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUVFBBDYPMBIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2COC3=CC=CC=C3O2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.